molecular formula C17H15Br2FO5 B241117 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate

4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate

Cat. No. B241117
M. Wt: 478.1 g/mol
InChI Key: XINNXAJUWWBDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which is a well-known compound in the field of medicinal chemistry. The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods, and it has been found to possess unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exhibit its anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess unique biochemical and physiological effects. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate in lab experiments is its potent antitumor activity. This makes it a valuable tool for the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate. One of the major areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods. One of the most common methods involves the reaction of 2,6-dibromo-3,4,5-trimethoxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate.

Scientific Research Applications

4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.

properties

Product Name

4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate

Molecular Formula

C17H15Br2FO5

Molecular Weight

478.1 g/mol

IUPAC Name

(4-fluorophenyl)methyl 2,6-dibromo-3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H15Br2FO5/c1-22-14-12(18)11(13(19)15(23-2)16(14)24-3)17(21)25-8-9-4-6-10(20)7-5-9/h4-7H,8H2,1-3H3

InChI Key

XINNXAJUWWBDCJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC

Origin of Product

United States

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